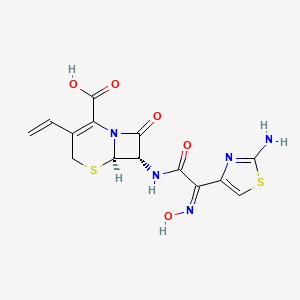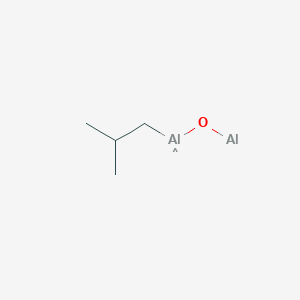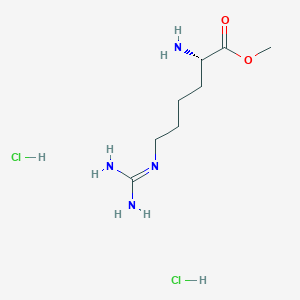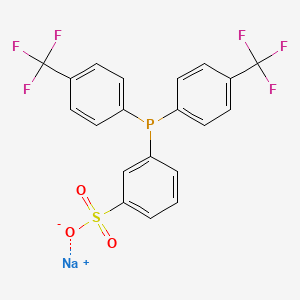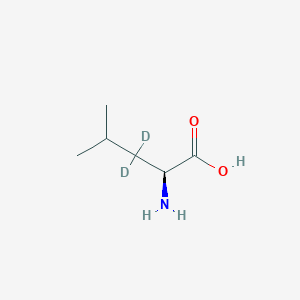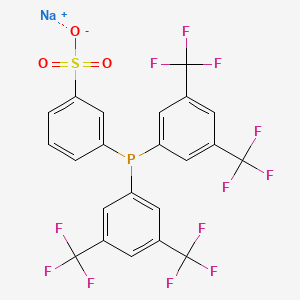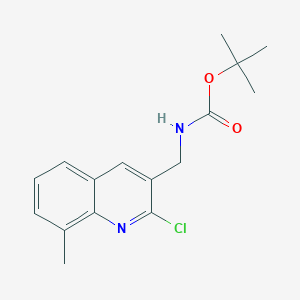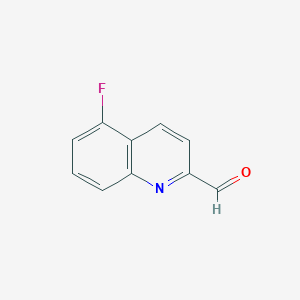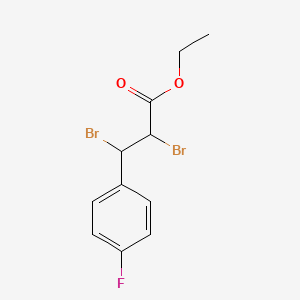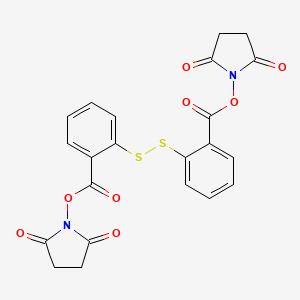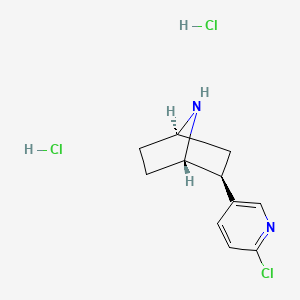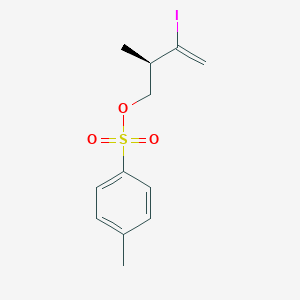![molecular formula C19H28O2 B1516514 (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B1516514.png)
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is a complex organic compound with the molecular formula C19H28O2 and a molecular weight of 288.42 g/mol . This compound is known for its unique structure, which includes a tetracyclic dodecane core and a methacrylate ester group. It is primarily used in the field of photolithography as a photoresist material .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves several steps. The starting material is typically a tetracyclic dodecane derivative, which undergoes a series of reactions to introduce the isopropyl and methacrylate groups. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a Diels-Alder reaction followed by hydrogenation.
Introduction of the Isopropyl Group: This step involves the alkylation of the tetracyclic core using isopropyl bromide in the presence of a strong base.
Esterification: The final step is the esterification of the resulting alcohol with methacrylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a photoresist material in photolithography for the fabrication of microelectronic devices.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The methacrylate ester group can undergo polymerization reactions, forming cross-linked networks that are essential in photolithography .
相似化合物的比较
Similar Compounds
- 4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl methacrylate .
- Decahydro-2-(1-methylethyl)-1,4:5,8-dimethanonaphthalen-2-yl ester .
Uniqueness
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its tetracyclic dodecane core, which provides exceptional stability and rigidity. This makes it highly suitable for applications requiring durable and high-performance materials .
属性
分子式 |
C19H28O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-10(2)18(20)21-19(11(3)4)9-14-8-15(19)17-13-6-5-12(7-13)16(14)17/h11-17H,1,5-9H2,2-4H3 |
InChI 键 |
SOHCWPGTBOISBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


